molecular formula C22H21ClFNO4S B3060615 methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate CAS No. 571170-92-8

methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate

Cat. No.: B3060615
CAS No.: 571170-92-8
M. Wt: 449.9
InChI Key: BTCIUPAZKIUWIE-CQSZACIVSA-N
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Description

Methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate is a useful research compound. Its molecular formula is C22H21ClFNO4S and its molecular weight is 449.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

Laropiprant methyleste, also known as “methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate”, primarily targets the prostaglandin D2 (PGD2) receptor subtype 1 (DP1) . This receptor plays a crucial role in mediating the effects of PGD2, a major cyclooxygenase metabolite of arachidonic acid produced by mast cells in response to allergens .

Mode of Action

Laropiprant acts as a selective DP1 receptor antagonist . It inhibits the vasodilation induced by the activation of DP1 by PGD2 . This interaction with its target results in the suppression of the vasodilatory effects of PGD2, thereby reducing symptoms such as facial flushing induced by niacin .

Biochemical Pathways

The primary biochemical pathway affected by laropiprant involves the biosynthesis of PGD2 . Niacin, in cholesterol-lowering doses, stimulates this biosynthesis, especially in the skin . PGD2, in turn, dilates the blood vessels via activation of the DP1 receptor, increasing blood flow and leading to flushes . By acting as a DP1 antagonist, laropiprant reduces this vasodilation .

Pharmacokinetics

It is known that laropiprant is primarily eliminated via glucuronidation, with a minor contribution from oxidative metabolism via cyp3a .

Result of Action

The primary molecular and cellular effect of laropiprant’s action is the reduction of facial flushing induced by niacin . This is achieved by suppressing the vasodilation caused by the activation of the DP1 receptor by PGD2 . In addition, some novel laropiprant derivatives have shown a faster-acting effect of suppressing vasodilation than laropiprant itself .

Action Environment

The action, efficacy, and stability of laropiprant can be influenced by various environmental factors. For instance, the presence of allergens can stimulate the production of PGD2, thereby potentially affecting the efficacy of laropiprant . .

Biochemical Analysis

Biochemical Properties

Laropiprant methyleste plays a crucial role in biochemical reactions. It acts as a potent and selective DP antagonist, which helps reduce allergic disorders, especially niacin-induced flushing . The compound interacts with various enzymes and proteins, altering their function and influencing biochemical reactions .

Cellular Effects

The effects of Laropiprant methyleste on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Laropiprant methyleste exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . These interactions allow Laropiprant methyleste to exert its effects and influence cellular function.

Metabolic Pathways

Laropiprant methyleste is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

methyl 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIUPAZKIUWIE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107481
Record name Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571170-92-8
Record name Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571170-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Reactant of Route 6
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate

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